Undecaprenyl phosphate(2-)
Description
Universal Role as a Lipid Carrier in Prokaryotic and Eukaryotic Organisms
Long-chain polyprenyl-phosphates are conserved lipid carriers utilized across all domains of life to transport sugars across biological membranes. nih.govmit.edu In bacteria, the primary carrier is undecaprenyl phosphate (B84403) (C55-P). nih.gov While the carbon chain length can vary slightly in some species, the C55 variant is the most common. nih.gov Eukaryotes and archaea utilize related molecules, typically dolichyl-phosphates, which have a saturated α-isoprene unit, unlike the unsaturated form in bacteria. nih.govmit.edu Despite these structural variations, the fundamental function remains the same: acting as a hydrophobic anchor to ferry polar glycan units across membranes. nih.govmit.edu
Undecaprenyl phosphate is often referred to as the universal glycan lipid carrier in bacteria because of its involvement in the biosynthesis of a wide array of cell envelope polysaccharides. nih.govwikipedia.org These include peptidoglycan, O-antigen in lipopolysaccharides (LPS), wall teichoic acids (WTA), and capsular polysaccharides. asm.orgresearchgate.netnih.govtandfonline.com The use of a shared, limited pool of this carrier lipid for multiple essential pathways highlights its central role in coordinating the construction of the complex bacterial cell surface. asm.orgnih.gov
Fundamental Contribution to Transmembrane Glycan Transport Mechanisms
The primary function of undecaprenyl phosphate is to facilitate the translocation of hydrophilic sugar precursors from the cytoplasm, where they are synthesized, to the periplasm or the extracellular face of the membrane for polymerization. internationalscholarsjournals.comnih.govnih.gov This process is essential because the activated sugar precursors (e.g., nucleotide-diphosphate sugars) cannot cross the hydrophobic cell membrane on their own. mit.edu
The general mechanism involves several key steps:
Assembly on the Carrier : At the inner (cytoplasmic) face of the membrane, sugar units are enzymatically linked to undecaprenyl phosphate. nih.govanr.fr This creates a lipid-linked intermediate, such as Lipid I and Lipid II in the case of peptidoglycan synthesis. anr.frresearchgate.net
Translocation : The entire undecaprenyl-phosphate-glycan complex is then "flipped" across the cytoplasmic membrane by dedicated transporter proteins known as flippases. anr.frresearchgate.net
Polymerization : On the outer (periplasmic) side, the glycan moiety is transferred from the lipid carrier to a growing polysaccharide chain or another acceptor molecule. nih.govanr.fr
Recycling : This transfer releases the lipid carrier, typically as undecaprenyl pyrophosphate (UPP). nih.govpnas.org UPP must then be dephosphorylated back to UP to be reused in another cycle of transport. nih.govpnas.org This recycling is crucial for maintaining the supply of the carrier. internationalscholarsjournals.comnih.gov
This carrier-based transport system is a conserved strategy, enabling the assembly of complex extracellular structures from intracellularly synthesized building blocks. nih.govmit.edu
Indispensability for Cellular Integrity and Viability in Bacterial Physiology
Undecaprenyl phosphate is absolutely essential for the survival of most bacteria. anr.frtandfonline.comnih.gov Its critical role is tied directly to the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall that provides protection against osmotic stress and maintains cell shape. anr.frwikipedia.orgumu.se
The inhibition or disruption of the undecaprenyl phosphate cycle has severe consequences for bacteria:
Arrest of Cell Wall Synthesis : Without a functional UP carrier to transport peptidoglycan precursors (Lipid II) across the membrane, the synthesis of the cell wall halts. anr.frwikipedia.org
Loss of Cellular Integrity : The inability to build or repair the peptidoglycan layer compromises the structural integrity of the cell. anr.frwikipedia.org
Cell Lysis : In a hypotonic environment, the weakened cell can no longer withstand the internal turgor pressure, leading to cell lysis and death. anr.frwikipedia.org
Because the UP pool is limited and required for multiple pathways, its proper synthesis and recycling are tightly regulated. asm.orgpnas.org The essential nature of UP and its metabolic pathway makes it an attractive target for antibiotics. nih.govwikipedia.orgumu.se For example, the antibiotic bacitracin functions by inhibiting the recycling of undecaprenyl pyrophosphate to undecaprenyl phosphate, thereby depleting the pool of the active carrier and stopping cell wall construction. nih.govwikipedia.org
Data Tables
Table 1: Examples of Glycans Transported by Undecaprenyl Phosphate
| Glycan/Polymer | Function | Organism Type |
| Peptidoglycan (via Lipid I & II) | Main component of the cell wall, provides structural integrity. asm.orgnih.gov | Most Bacteria |
| O-Antigen | Component of lipopolysaccharide (LPS) in the outer membrane. asm.orgnih.govtandfonline.com | Gram-negative Bacteria |
| Wall Teichoic Acids (WTA) | Polymers in the cell wall involved in cell shape, division, and ion homeostasis. asm.orgresearchgate.nettandfonline.com | Gram-positive Bacteria |
| Capsular Polysaccharides | Form a protective outer layer (capsule). asm.orgnih.gov | Various Bacteria |
| N-linked and O-linked Glycans | Modifications of surface proteins. researchgate.net | Various Bacteria |
| Enterobacterial Common Antigen | A surface polysaccharide. nih.gov | Enterobacteriaceae |
Table 2: Key Enzymes in Undecaprenyl Phosphate Metabolism
| Enzyme | Function | Pathway |
| Undecaprenyl Diphosphate (B83284) Synthase (UppS) | Catalyzes the de novo synthesis of Undecaprenyl Diphosphate (UPP) from FPP and IPP. anr.frnih.govnih.gov | De Novo Synthesis |
| BacA | An Undecaprenyl Diphosphate (UPP) phosphatase, generating UP. nih.govtandfonline.comnih.gov | Recycling / De Novo Synthesis |
| PAP2 Family Phosphatases (e.g., PgpB, YbjG) | A family of enzymes that dephosphorylate UPP to UP, primarily involved in recycling. nih.govtandfonline.comnih.gov | Recycling |
| Undecaprenol (B103720) Kinase (e.g., DgkA homologue) | Phosphorylates undecaprenol (UOH) to form UP. internationalscholarsjournals.comtandfonline.comnih.gov | Alternative Synthesis (Gram-positive) |
| LpxT | Transfers a phosphate from UPP to Lipid A, releasing UP. internationalscholarsjournals.comnih.gov | Recycling |
| UshA | Releases UP from undecaprenyl-monophosphate-linked sugars. asm.orgresearchgate.netnih.gov | Recycling |
| UpsH | Releases UP from UPP-linked wall teichoic acid polymers. asm.orgresearchgate.netnih.gov | Recycling |
Structure
2D Structure
Properties
Molecular Formula |
C55H89O4P-2 |
|---|---|
Molecular Weight |
845.3 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChI Key |
UFPHFKCTOZIAFY-RDQGWRCRSA-L |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Undecaprenyl Phosphate 2
De Novo Biosynthesis of Undecaprenyl Phosphate(2-)
The de novo synthesis of Undecaprenyl Phosphate(2-) is a two-stage process. asm.orgnih.gov First, its direct precursor, undecaprenyl pyrophosphate (Und-PP or C55-PP), is synthesized in the cytoplasm. tandfonline.comnih.gov This is followed by a crucial dephosphorylation step to yield the active monophosphate form. asm.orgnih.gov
All natural isoprenoids, including undecaprenyl phosphate (B84403), are synthesized from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgnih.gov Bacteria primarily use the mevalonate-independent pathway, also known as the methylerythritol phosphate (MEP) pathway, to produce IPP and DMAPP. pnas.orgfigshare.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org The enzyme isopentenyl diphosphate isomerase (IPP isomerase) catalyzes the interconversion of IPP and DMAPP, ensuring a supply of both precursors for subsequent chain elongation steps. nih.gov
Farnesyl pyrophosphate (FPP), a C15 isoprenoid, serves as a key intermediate and branching point in the synthesis of numerous essential compounds, including Und-PP. asm.orgnih.govnih.gov The synthesis of FPP is catalyzed by farnesyl pyrophosphate synthase (FPPS). nih.gov This enzyme facilitates two sequential head-to-tail condensation reactions. nih.govnih.gov First, it condenses one molecule of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate. nih.govresearchgate.net Subsequently, another molecule of IPP is added to GPP to yield FPP. nih.govnih.govresearchgate.net
| Step | Substrates | Enzyme | Product | Product Carbon # |
| 1 | Isopentenyl Diphosphate (IPP) + Dimethylallyl Diphosphate (DMAPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Geranyl Pyrophosphate (GPP) | C10 |
| 2 | Geranyl Pyrophosphate (GPP) + Isopentenyl Diphosphate (IPP) | Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate (FPP) | C15 |
The formation of the C55 backbone of undecaprenyl pyrophosphate is catalyzed by the essential cytoplasmic enzyme Undecaprenyl Pyrophosphate Synthase (UppS), also known as IspU or Rth. tandfonline.comfrontiersin.orgnih.gov UppS is a cis-prenyltransferase. asm.orgnih.gov It catalyzes the sequential condensation of the FPP (C15) molecule with eight molecules of IPP (C5). asm.orgfrontiersin.orgproteopedia.org This elongation process adds eight isoprene (B109036) units to the farnesyl primer, resulting in the formation of undecaprenyl pyrophosphate (C55-PP), the direct precursor to undecaprenyl phosphate. asm.orgnih.govetsu.edu The enzyme is a critical target for the development of novel antibacterial agents because it is essential for bacteria but absent in humans. frontiersin.orgnih.gov
The final and essential step in the de novo synthesis of the active lipid carrier is the dephosphorylation of Und-PP to Und-P. asm.orgnih.govnih.gov This reaction is critical because the transfer of sugar units to the lipid carrier requires the monophosphate form. asm.org This dephosphorylation occurs both during de novo synthesis and in the recycling pathway, where Und-PP is released after its glycan cargo is delivered to the growing cell wall polymer. nih.govasm.org
Two distinct and unrelated families of integral membrane proteins are known to catalyze the dephosphorylation of Und-PP: the BacA family and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. tandfonline.comnih.govnih.gov
In Escherichia coli, four enzymes have been identified with this activity: one BacA homologue and three PAP2 family members, namely PgpB, YbjG, and LpxT (also known as YeiU). asm.orgtandfonline.comnih.gov While none of these enzymes are individually essential for viability, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal, indicating a redundancy of function. asm.orgnih.gov The active sites of the PAP2 enzymes have been shown to face the periplasm, suggesting a primary role in the recycling of Und-PP that is released on the outer side of the membrane. asm.orgresearchgate.net BacA is proposed to be responsible for dephosphorylating the newly synthesized Und-PP on the cytosolic side of the membrane. asm.org However, it is also suggested that both BacA and PAP2 homologues catalyze the dephosphorylation of UPP on the outside of the cytoplasmic membrane, which would necessitate a flippase to translocate newly synthesized UPP from the inside to the outside. tandfonline.com
| Enzyme Family | E. coli Enzyme | Primary Location of Active Site | Putative Role |
| BacA Homologue | BacA (UppP) | Cytosolic / Periplasmic | De novo synthesis / Recycling |
| PAP2 Family | PgpB | Periplasmic | Recycling |
| PAP2 Family | YbjG | Periplasmic | Recycling |
| PAP2 Family | LpxT (YeiU) | Periplasmic | Recycling / Lipid A modification |
The catalytic mechanisms differ between the two families of Und-PP phosphatases.
PAP2 Family: These enzymes possess a conserved active site motif (KX₆RP...(PSGH)...SRX₅HX₃D) and their catalytic activity is generally metal-independent. tandfonline.com The mechanism involves a phosphoenzyme intermediate. A nucleophilic residue in the active site attacks the terminal phosphate of Und-PP, releasing Und-P and forming a covalent enzyme-phosphate intermediate. This intermediate is then hydrolyzed to release inorganic phosphate and regenerate the free enzyme.
BacA Homologues: The precise catalytic mechanism for BacA is less understood. nih.gov Sequence alignments reveal conserved glutamate-rich motifs and a histidine residue that are critical for activity. nih.gov Unlike PAP2 enzymes, the activity of BacA homologues is often dependent on divalent cations like Mg²⁺. nih.gov It is proposed that a magnesium ion coordinates with the pyrophosphate group of the substrate, facilitating nucleophilic attack and making the pyrophosphate a better leaving group. nih.gov
Undecaprenol (B103720) (Und-OH) Phosphorylation in Gram-Positive Bacterial Systems
In many Gram-positive bacteria, a significant pool of undecaprenol (Und-OH or C55OH) exists, a lipid derivative not typically detected in Gram-negative bacteria. nih.govtandfonline.com The phosphorylation of this undecaprenol is a crucial step for its utilization as the carrier lipid, undecaprenyl phosphate (Und-P or C55P), in the biosynthesis of essential cell wall components like peptidoglycan, teichoic acids, and capsular polysaccharides. nih.govtandfonline.com This conversion is catalyzed by the enzyme undecaprenol kinase (UdpK). nih.gov The presence of this phosphorylation pathway provides an additional route to generate Und-P, highlighting its importance in regulating the pool of the lipid carrier for cell wall synthesis in Gram-positive organisms. nih.govnih.gov
Undecaprenol kinase (UdpK) is an integral membrane enzyme responsible for the ATP-dependent phosphorylation of undecaprenol to form undecaprenyl phosphate. wikipedia.orgnih.gov This enzyme is a homologue of the diacylglycerol kinase (DgkA) found in Escherichia coli. nih.govnih.govnih.gov While DgkA in Gram-negative bacteria primarily phosphorylates diacylglycerol, the homologous enzyme in many Gram-positive bacteria, such as Streptococcus mutans and Staphylococcus aureus, demonstrates a specific kinase activity towards undecaprenol. nih.govnih.govnih.gov
UdpK belongs to the family of transferases, specifically phosphotransferases that accept an alcohol group. wikipedia.org The systematic name for this enzyme class is ATP:undecaprenol phosphotransferase. wikipedia.org The reaction it catalyzes is: ATP + undecaprenol ⇌ ADP + undecaprenyl phosphate wikipedia.org
This enzymatic activity is vital for the homeostasis of the undecaprenoid pool in Gram-positive bacteria, ensuring a sufficient supply of the essential lipid carrier, Und-P, for various biosynthetic pathways. nih.govdundee.ac.ukresearchgate.net The expression of the dgkA gene, which encodes UdpK, has been associated with bacterial growth, survival under environmental stress, and resistance to the antibiotic bacitracin by providing an alternative pathway for Und-P generation. nih.govresearchgate.net
Interestingly, UdpK exhibits bifunctional enzymatic activity, acting as both a kinase and a phosphatase. nih.govnih.govdundee.ac.uk In addition to its kinase function of converting undecaprenol to undecaprenyl phosphate, it can also catalyze the reverse reaction: the hydrolysis of undecaprenyl phosphate back to undecaprenol and inorganic phosphate. nih.gov This phosphatase activity is dependent on Mg-ADP. nih.gov
Studies on UdpK from Streptococcus mutans have shown that the kinase and phosphatase activities are indispensable to each other and likely share the same active site. nih.gov Mutagenesis experiments have identified essential residues that are involved in binding both substrates, suggesting a direct phosphoryl transfer mechanism. nih.govnih.gov This dual functionality allows UdpK to efficiently regulate the balance between the undecaprenol and undecaprenyl phosphate pools, thereby controlling the rate of cell wall synthesis. nih.gov The enzyme's activity is determined by substrate binding, enabling a reciprocal conversion that is crucial for the physiology of Gram-positive bacteria. nih.gov
| Feature | Kinase Activity | Phosphatase Activity |
| Reaction | Undecaprenol + ATP → Undecaprenyl phosphate + ADP | Undecaprenyl phosphate + Mg-ADP → Undecaprenol + Pi |
| Function | Generates the active lipid carrier (Und-P) | Regenerates undecaprenol, regulating the Und-P pool |
| Cofactor | ATP | Mg-ADP |
| Significance | Essential for supplying Und-P for cell wall biosynthesis | Allows for fine-tuning of the lipid carrier pool |
Undecaprenyl Phosphate(2-) Recycling Mechanisms
The recycling of undecaprenyl phosphate is a critical process for bacterial survival, as this lipid carrier is present in limited quantities within the cell membrane. asm.org After transporting a glycan precursor across the cytoplasmic membrane to the periplasmic space, the lipid carrier is released as undecaprenyl diphosphate (Und-PP). nih.govresearchgate.net To be reused, Und-PP must be dephosphorylated to Und-P and then translocated back to the cytoplasmic face of the membrane. nih.govharvard.edu This recycling pathway is a major source of the active lipid carrier, Und-P. asm.org
The dephosphorylation of the byproduct undecaprenyl diphosphate (Und-PP) to regenerate undecaprenyl phosphate (Und-P) is a crucial step in the lipid carrier cycle. nih.govnih.gov This reaction is catalyzed by integral membrane phosphatases. Two main families of enzymes have been identified to carry out this function: BacA homologues and members of the type-2 phosphatidic acid phosphatase (PAP2) superfamily. tandfonline.comnih.govnih.gov
In E. coli, BacA is responsible for the majority of this phosphatase activity, with smaller contributions from PAP2 enzymes like PgpB, YbjG, and LpxT. nih.gov The catalytic sites of these enzymes are located on the outer side of the cytoplasmic membrane, which is logical as Und-PP is released in the periplasm after the polymerization step of cell wall synthesis. tandfonline.comnih.govresearchgate.net The presence of at least one of these Und-PP phosphatases is essential for bacterial growth. tandfonline.comnih.gov
In some bacteria, under conditions of envelope stress where Und-PP-linked intermediates might accumulate, specialized enzymes are expressed to liberate the carrier lipid. For example, in Bacillus subtilis, the enzyme UpsH, a metallophosphoesterase, can release Und-P from Und-PP-linked wall teichoic acid polymers. nih.gov This highlights the existence of sophisticated regulatory mechanisms to maintain the free pool of Und-P.
| Enzyme Family | Examples | Location of Catalytic Site | Essentiality |
| BacA Homologues | BacA | Periplasmic face | Essential in combination with PAP2 enzymes |
| PAP2 Superfamily | PgpB, YbjG, LpxT | Periplasmic face | Conditionally essential |
| Metallophosphoesterases | UpsH (B. subtilis) | Periplasmic face | Critical under specific stress conditions |
After Und-PP is dephosphorylated to Und-P on the periplasmic side of the membrane, the regenerated lipid carrier must be translocated back to the inner, cytoplasmic leaflet to participate in a new round of precursor synthesis. nih.govharvard.edu This transbilayer movement, or "flipping," is thought to be a protein-mediated process, as the spontaneous rate of polyprenyl-phosphate translocation across a lipid bilayer is too slow to support the high rate of polysaccharide synthesis. nih.gov
While the precise identity of a dedicated Und-P flippase has been elusive for a long time, recent research has identified two conserved protein families that catalyze this recycling: UptA and PopT. biorxiv.org UptA is a member of the DedA superfamily, and PopT contains a DUF368 domain. biorxiv.org Members from both families, originating from both Gram-positive and Gram-negative bacteria, have been shown to facilitate Und-P transport. biorxiv.org
In addition to the flipping of the free lipid carrier, the lipid-linked precursors, such as Lipid II (the Und-PP-linked peptidoglycan precursor), must also be translocated from the cytoplasm to the periplasm. nih.govnih.gov This process is also facilitated by specific flippases, such as FtsW and potentially Amj in B. subtilis. nih.govharvard.edu It has been hypothesized that these glycan-derivative flippases might also play a role in flipping the free lipid carrier back to the inner leaflet after the glycan moiety is transferred. nih.gov The accumulation of Und-PP in the inner leaflet and Und-P in the outer leaflet could create a chemical gradient that drives this unidirectional movement. nih.gov
Functional Contributions of Undecaprenyl Phosphate 2 in Bacterial Cell Envelope Biogenesis
Peptidoglycan Biosynthesis Cycle
The synthesis of peptidoglycan, a crucial component of the bacterial cell wall that maintains cell shape and prevents osmotic lysis, is a complex process involving cytoplasmic and membrane-associated steps. oup.comoup.com Undecaprenyl phosphate (B84403) is central to the membrane-bound stages of this pathway, acting as a lipid carrier for the transport of peptidoglycan precursors. oup.comresearchgate.net
Formation of Lipid I Intermediate: Undecaprenyl Diphosphate-MurNAc-pentapeptide
The initial membrane-associated step in peptidoglycan biosynthesis is the formation of Lipid I. nih.gov This reaction involves the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the cytoplasmic precursor, UDP-MurNAc-pentapeptide, to undecaprenyl phosphate. oup.comoup.comnih.gov This process is catalyzed by the integral membrane enzyme MraY, also known as phospho-MurNAc-pentapeptide translocase. oup.comresearchgate.net The product of this reaction is undecaprenyl diphosphate-MurNAc-pentapeptide, commonly referred to as Lipid I, with the concurrent release of uridine monophosphate (UMP). tandfonline.comwikipedia.org
| Component | Role in Lipid I Formation |
| Undecaprenyl phosphate (C55-P) | Membrane-bound lipid acceptor |
| UDP-MurNAc-pentapeptide | Cytoplasmic sugar-nucleotide donor |
| MraY (translocase) | Enzyme catalyzing the transfer reaction |
| Lipid I | Product: Undecaprenyl diphosphate-MurNAc-pentapeptide |
| UMP | Byproduct of the reaction |
Elaboration to Lipid II Intermediate: Undecaprenyl Diphosphate-MurNAc-(pentapeptide)-GlcNAc
Following the synthesis of Lipid I, the next step is its conversion to Lipid II. This involves the addition of N-acetylglucosamine (GlcNAc) to the MurNAc residue of Lipid I. oup.comnih.gov The enzyme responsible for this step is MurG, a peripheral membrane-associated glycosyltransferase. oup.comresearchgate.net MurG utilizes UDP-GlcNAc as the sugar donor, transferring the GlcNAc moiety to Lipid I to form undecaprenyl diphosphate-MurNAc-(pentapeptide)-GlcNAc, or Lipid II. oup.comoup.comresearchgate.net This reaction occurs on the cytoplasmic side of the membrane. nih.gov
| Component | Role in Lipid II Formation |
| Lipid I | Substrate: Undecaprenyl diphosphate-MurNAc-pentapeptide |
| UDP-GlcNAc | Cytoplasmic sugar-nucleotide donor |
| MurG | Enzyme catalyzing the glycosylation |
| Lipid II | Product: Undecaprenyl diphosphate-MurNAc-(pentapeptide)-GlcNAc |
| UDP | Byproduct of the reaction |
Membrane Translocation of Peptidoglycan Precursors
Once synthesized on the cytoplasmic face of the inner membrane, Lipid II must be translocated to the periplasmic side for subsequent polymerization and incorporation into the growing peptidoglycan sacculus. wikipedia.orgnih.govwikipedia.org Undecaprenyl phosphate, as the lipid anchor of Lipid II, facilitates this crucial transport step across the hydrophobic membrane environment. researchgate.netwikipedia.org While the precise mechanism of translocation is still under investigation, it is believed to be mediated by a dedicated flippase. wikipedia.org
Role in Peptidoglycan Polymerization and Cross-linking
In the periplasm, the disaccharide-pentapeptide unit of Lipid II serves as the substrate for polymerization reactions catalyzed by penicillin-binding proteins (PBPs). researchgate.net These enzymes polymerize the glycan chains by forming β-(1→4) glycosidic bonds between the MurNAc of the incoming Lipid II and the GlcNAc of the growing peptidoglycan chain. researchgate.net Following the transfer of the disaccharide-pentapeptide, undecaprenyl diphosphate (B83284) (C55-PP) is released. researchgate.net This C55-PP is then dephosphorylated to regenerate undecaprenyl phosphate (C55-P), which can be recycled for another round of peptidoglycan precursor transport. researchgate.netwikipedia.org
Lipopolysaccharide (LPS) O-Antigen Assembly
In Gram-negative bacteria, undecaprenyl phosphate also functions as a lipid carrier in the biosynthesis of the O-antigen portion of lipopolysaccharide. oup.comresearchgate.net The O-antigen is a long polysaccharide chain that is a major component of the outer membrane and plays a role in virulence and protection from the host immune system.
Undecaprenyl Phosphate(2-)-Dependent O-Antigen Unit Synthesis
The assembly of the O-antigen repeating unit occurs on the cytoplasmic face of the inner membrane, initiated by the transfer of a sugar phosphate from a nucleotide sugar donor to undecaprenyl phosphate. researchgate.netbiorxiv.org This initial step forms a pyrophosphate linkage between the sugar and the lipid carrier. researchgate.net Subsequent sugars are then sequentially added by specific glycosyltransferases to complete the O-antigen subunit, which remains attached to the undecaprenyl phosphate carrier. researchgate.net
| Step | Description | Key Molecules |
| Initiation | Transfer of the first sugar-phosphate to undecaprenyl phosphate. | Undecaprenyl phosphate, Nucleotide sugar, Initial transferase |
| Elongation | Sequential addition of further sugar residues to the growing O-antigen unit. | Undecaprenyl diphosphate-linked oligosaccharide, Nucleotide sugars, Glycosyltransferases |
| Completed Unit | The fully assembled O-antigen repeating unit attached to undecaprenyl diphosphate. | Undecaprenyl diphosphate-O-antigen unit |
Once the O-antigen subunit is complete, the undecaprenyl diphosphate-linked unit is translocated across the inner membrane to the periplasm. oup.com In the periplasm, these units are polymerized and eventually ligated to the lipid A-core of the LPS molecule. oup.com
Translocation of Undecaprenyl Phosphate(2-)-Linked O-Antigen Subunits
Undecaprenyl phosphate (Und-P) is an essential lipid carrier in the biosynthesis and translocation of O-antigen subunits, a critical component of the lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govwikipedia.org The process begins on the cytoplasmic face of the inner membrane, where sugar residues are sequentially transferred from nucleotide-activated precursors to Und-P, forming a Und-P-linked oligosaccharide repeating unit. nih.govnih.gov This assembly is carried out by a series of glycosyltransferases. biorxiv.org
Once the O-antigen subunit is fully assembled on the undecaprenyl phosphate carrier, the entire Und-P-linked intermediate is translocated, or "flipped," across the cytoplasmic membrane to the periplasmic side. nih.govresearchgate.net This translocation is mediated by a specific flippase protein known as Wzx. nih.govresearchgate.net In the periplasm, the O-antigen subunits are polymerized into a long chain by the Wzy polymerase. nih.gov Following polymerization, the O-antigen chain is transferred to the lipid A-core oligosaccharide by the WaaL ligase, completing the LPS molecule. nih.gov The remaining undecaprenyl pyrophosphate (Und-PP) is dephosphorylated to regenerate Und-P, which is then recycled back to the cytoplasmic face to initiate another round of O-antigen synthesis. nih.govnih.gov
Disruptions in this pathway that lead to the accumulation of dead-end Und-P-linked O-antigen intermediates can sequester the limited pool of Und-P, indirectly impairing other essential pathways that rely on this carrier, such as peptidoglycan synthesis, and causing morphological defects in the cell. nih.govresearchgate.net
Wall Teichoic Acid (WTA) Biosynthesis
In Gram-positive bacteria, undecaprenyl phosphate plays a crucial role as a lipid carrier in the biosynthesis of wall teichoic acids (WTAs), which are major components of their cell wall. tandfonline.comnih.gov The synthesis of WTAs is initiated on the cytoplasmic side of the cell membrane. nih.gov The first step involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to undecaprenyl phosphate, a reaction catalyzed by the TagO enzyme. nih.govwikipedia.org This forms the initial lipid-linked intermediate, Und-PP-GlcNAc.
Following this initial step, further modifications and elongations occur on this Und-P-linked precursor. For instance, in Bacillus subtilis, N-acetylmannosamine (ManNAc) and glycerol phosphate or ribitol phosphate units are sequentially added to build the characteristic WTA polymer chain, still attached to the undecaprenyl phosphate carrier in the membrane. nih.govwikipedia.org
Once the WTA polymer is fully assembled on the undecaprenyl phosphate carrier, it is transported across the cytoplasmic membrane by a two-component transporter, such as TarGH in B. subtilis. nih.gov In the periplasm, the WTA polymer is then covalently attached to the peptidoglycan layer by a transferase. nih.gov The resulting undecaprenyl pyrophosphate is subsequently recycled back to undecaprenyl phosphate to participate in further biosynthetic cycles. nih.gov The sequestration of Und-P-linked intermediates in WTA biosynthesis can be detrimental to the cell, as it depletes the limited pool of this essential lipid carrier. nih.gov
Bacterial Capsule and Exopolysaccharide Formation
Undecaprenyl phosphate is a universal lipid carrier essential for the formation of bacterial capsules and the secretion of exopolysaccharides (EPS) in many bacterial species. biorxiv.orgtandfonline.com These surface polysaccharides play significant roles in virulence, biofilm formation, and protection against environmental stresses. The biosynthesis of many capsular polysaccharides (CPS) and EPS follows the Wzx/Wzy-dependent pathway, which is analogous to O-antigen synthesis. nih.govbiorxiv.org
The process starts at the inner leaflet of the cytoplasmic membrane, where a sugar-phosphate is transferred to undecaprenyl phosphate, forming an undecaprenyl pyrophosphate-linked sugar. nih.gov Subsequently, other specific sugars are sequentially added by various glycosyltransferases to assemble the complete polysaccharide repeat unit on the Und-P carrier. biorxiv.org
This entire lipid-linked repeating unit is then translocated across the cytoplasmic membrane to the periplasm by a Wzx flippase. biorxiv.orgresearchgate.net In the periplasm, the Wzy polymerase links these individual units to form the high-molecular-weight polysaccharide. biorxiv.org The final polymer is then exported and attached to the cell surface. The undecaprenyl pyrophosphate left behind is dephosphorylated and recycled back to the cytoplasm to be used again. nih.govnih.gov
Undecaprenyl Phosphate(2-) in Glycosylation of Bacterial Surface Polymers, Lipids, and Proteins
Undecaprenyl phosphate serves as a crucial carrier for sugar moieties in the glycosylation of various bacterial surface structures, including polymers, lipids, and proteins. tandfonline.comnih.gov This 55-carbon isoprenoid lipid facilitates the transport of hydrophilic sugar units across the hydrophobic cytoplasmic membrane. tandfonline.com In this role, Und-P acts as a membrane-soluble anchor upon which oligosaccharides are assembled on the cytoplasmic face of the membrane. researchgate.net
These Und-P-linked glycans are then translocated to the periplasmic side, where the sugar chain can be transferred to its final acceptor. researchgate.net This is a common mechanism for the glycosylation of teichoic acids and the modification of lipid A in lipopolysaccharides. nih.govnih.gov Furthermore, undecaprenyl phosphate is involved in bacterial N-linked protein glycosylation, where it carries the assembled oligosaccharide that is subsequently transferred to asparagine residues of target proteins. researchgate.net The versatility of undecaprenyl phosphate as a glycan carrier underscores its central role in the biogenesis of the complex bacterial cell envelope. nih.gov
Specific Glycan Transfer Reactions Involving Undecaprenyl Phosphate(2-)
Undecaprenyl Phosphate(2-) 4-Deoxy-4-Formamido-L-Arabinose Transferase (ArnC) in Lipid A Modification
The modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) is a key mechanism in many Gram-negative bacteria for resistance to polymyxin (B74138) antibiotics and cationic antimicrobial peptides. uniprot.orgnih.gov This modification reduces the net negative charge of the outer membrane. nih.gov A critical step in this pathway is catalyzed by the integral membrane enzyme Undecaprenyl-phosphate 4-deoxy-4-formamido-L-arabinose transferase, also known as ArnC. uniprot.orguniprot.org
ArnC catalyzes the transfer of a 4-deoxy-4-formamido-L-arabinose (L-Ara4FN) moiety from the soluble donor, UDP-4-deoxy-4-formamido-L-arabinose (UDP-L-Ara4FN), to the lipid carrier undecaprenyl phosphate. nih.govuniprot.orgebi.ac.uk This reaction forms the lipid-linked intermediate, undecaprenyl phosphate-4-deoxy-4-formamido-L-arabinose (Und-P-L-Ara4FN), which associates the sugar with the bacterial inner membrane. nih.govresearchgate.net This intermediate is then flipped to the periplasmic side of the membrane, where the L-Ara4N is ultimately transferred to the phosphate groups of lipid A by the ArnT transferase. researchgate.net The N-formyl group is removed at a later stage in the pathway. nih.gov The function of ArnC is therefore essential for this lipid A modification and the resulting antibiotic resistance phenotype. uniprot.orgnih.gov
Regulatory Mechanisms of Undecaprenyl Phosphate 2 Metabolism and Homeostasis
Cellular Control of Undecaprenyl Phosphate(2-) Pool Levels
The cellular concentration of undecaprenyl phosphate (B84403) is a critical factor for bacterial survival, and its levels are tightly regulated. In Gram-negative bacteria, the availability of UndP is particularly limited. biorxiv.org The synthesis of UndP involves two key enzymatic steps: the synthesis of undecaprenyl pyrophosphate (UndPP) from farnesyl pyrophosphate and isopentenyl pyrophosphate, followed by the dephosphorylation of UndPP to yield UndP. asm.org
The de novo synthesis and recycling of UndP are crucial for maintaining the cellular pool. After participating in the translocation and polymerization of glycan subunits, UndPP is released and must be dephosphorylated to UndP to be reused in another round of synthesis. biorxiv.orgnih.gov This recycling process is vital for sustaining the high demand for UndP in various biosynthetic pathways. The enzymes responsible for the dephosphorylation of UndPP, such as BacA and members of the PAP2 superfamily in Escherichia coli, play a significant role in controlling the availability of UndP. nih.gov
Furthermore, the reciprocal conversion between UndP and undecaprenol (B103720) (C₅₅OH) by undecaprenol kinase, which also exhibits undecaprenyl phosphate phosphatase activity, provides another layer of regulation, especially in Gram-positive bacteria. fao.org This bifunctional enzyme allows for the storage of UndP in the form of undecaprenol, which can be rapidly converted back to UndP when needed. fao.org
Stress Response Pathways Modulating Undecaprenyl Phosphate(2-) Availability
Bacteria possess sophisticated stress response pathways that can sense and respond to fluctuations in the availability of undecaprenyl phosphate. These pathways are critical for maintaining cell envelope integrity, especially when the UndP pool is depleted or sequestered by antibiotics or mutations in biosynthetic pathways. nih.gov
Sigma Factor SigM-Mediated Regulation of Undecaprenyl Phosphate(2-) Pool in Bacillus subtilis
In the Gram-positive bacterium Bacillus subtilis, the alternative sigma factor SigM plays a central role in a homeostatic control system that prioritizes the use of UndP for the essential process of peptidoglycan synthesis. nih.govplos.org The SigM-dependent stress response is activated when the levels of free UndP are low. nih.govnih.gov This reduction in the free UndP pool can be caused by antibiotics that trap UndP-linked intermediates or by genetic mutations that disrupt cell wall synthesis pathways. nih.gov
Upon activation, SigM directs the transcription of a regulon of genes aimed at restoring the UndP pool. nih.govnih.govnih.gov These genes function to:
Increase the flux through the peptidoglycan synthesis pathway. nih.govnih.gov
Promote the recycling of the lipid carrier. nih.govnih.gov
Liberate UndP from other, non-essential polymer pathways. nih.govnih.gov
This regulatory circuit ensures that under conditions of UndP limitation, the synthesis of the essential peptidoglycan layer is prioritized over other cell surface polymers. nih.gov
Role of UshA (YqjL) and UpsH (YpbG) in Undecaprenyl Phosphate(2-) Liberation from Glycoconjugates
Two key enzymes under the control of the SigM sigma factor in Bacillus subtilis are UshA (also known as YqjL) and UpsH (also known as YpbG). nih.gov These enzymes play a direct role in replenishing the free UndP pool by liberating it from sequestered glycoconjugates. nih.gov
UshA (YqjL) : This enzyme, which has homology to alpha-beta hydrolases, releases UndP from undecaprenyl-monophosphate-linked sugars. nih.govnih.gov The activity of UshA becomes particularly important for cell growth when UndP is sequestered in these monophosphate-linked forms, leading to a depletion of the free carrier lipid pool. nih.gov
UpsH (YpbG) : Resembling metallophosphoesterases, UpsH specifically liberates UndP from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.govnih.gov It is noteworthy that UpsH does not act on lipid-linked peptidoglycan precursors, highlighting its specific role in prioritizing peptidoglycan synthesis by releasing UndP from the teichoic acid pathway. nih.gov The function of UpsH is essential for viability when there is an accumulation of UndPP-linked intermediates from the wall teichoic acid pathway. nih.gov
| Enzyme | Alias | Family | Substrate | Function under Stress |
| UshA | YqjL | Alpha-beta hydrolase | Undecaprenyl-monophosphate-linked sugars | Liberates UndP to replenish the free pool |
| UpsH | YpbG | Metallophosphoesterase | Undecaprenyl-diphosphate-linked wall teichoic acids | Releases UndP from WTA precursors |
Indirect Regulation via Two-Component Systems (e.g., CpxAR System, QseBC System)
While not directly sensing the levels of undecaprenyl phosphate, two-component systems (TCSs) that monitor cell envelope integrity can indirectly influence UndP metabolism. These systems respond to a variety of stresses that can be a consequence of impaired UndP-dependent processes.
The CpxAR system is a well-characterized two-component system that responds to envelope stress, such as misfolded proteins. While its direct regulation of UndP metabolism is not fully elucidated, its role in maintaining envelope homeostasis suggests a potential indirect link.
The QseBC system , known as a quorum-sensing and adrenergic receptor, is involved in regulating virulence, motility, and metabolism in several Gram-negative pathogens. nih.govnih.gov There is evidence of cross-talk between the QseBC system and other TCSs like PmrAB, which is involved in polymyxin (B74138) resistance. nih.govfrontiersin.org While a direct regulatory connection to the UndP pool has not been established, the global regulatory nature of QseBC on cell surface components implies a potential for indirect influence on the demand for UndP.
Mechanisms Governing Undecaprenyl Phosphate(2-) Distribution Among Competing Biosynthetic Pathways
The limited pool of undecaprenyl phosphate must be shared among multiple, essential biosynthetic pathways. nih.gov The mechanisms that govern the distribution of this shared resource are complex and crucial for bacterial survival.
A key factor in this distribution is the substrate specificity of the initial transferases in each pathway, which catalyze the first committed step of linking a sugar phosphate to UndP. nih.gov The competition for the limited UndP pool means that disruptions in one pathway can have significant consequences for others. For instance, if a non-essential pathway sequesters a large amount of UndP, it can inhibit the synthesis of essential polymers like peptidoglycan. biorxiv.org
In E. coli, it has been observed that the redirection of the shared lipid-linked sugar intermediate, UndPP-GlcNAc, between the O-antigen (OAg) and enterobacterial common antigen (ECA) synthesis pathways can mitigate the detrimental effects of UndP sequestration. biorxiv.org This suggests a level of metabolic flexibility that allows the cell to buffer against disruptions in one pathway by shunting intermediates into another, thereby maintaining the recycling of UndP. biorxiv.org
The SigM-mediated stress response in B. subtilis represents a clear example of a regulatory mechanism that actively prioritizes the allocation of UndP to peptidoglycan synthesis at the expense of other pathways like wall teichoic acid synthesis. nih.gov
Consequences of Undecaprenyl Phosphate(2-) Sequestration on Bacterial Physiology
The sequestration of undecaprenyl phosphate, either through the action of antibiotics or as a result of mutations in biosynthetic pathways, has severe consequences for bacterial physiology. biorxiv.org When UndP is trapped in dead-end intermediates, it depletes the available pool for other essential processes, most critically, peptidoglycan synthesis. biorxiv.orgnih.gov
The consequences of UndP sequestration include:
Growth Inhibition and Cell Lysis : A reduction in the available UndP pool impairs the synthesis of peptidoglycan, leading to a weakened cell wall that cannot withstand the internal turgor pressure, resulting in cell lysis and death. biorxiv.orgnih.gov
Morphological Abnormalities : Defects in peptidoglycan synthesis due to UndP limitation often result in aberrant cell shapes and sizes. biorxiv.orgnih.gov
Studies in Salmonella enterica have shown that the inability to complete the synthesis of the O-antigen repeat unit leads to a significant accumulation (approximately 10-fold) of UndP-linked intermediates, demonstrating the extent to which UndP can be sequestered. biorxiv.orgnih.gov This sequestration is a primary cause of the lethal phenotypes observed in mutants with defects in surface polysaccharide biosynthesis. biorxiv.org
| Consequence of UndP Sequestration | Physiological Effect |
| Growth Inhibition | Cessation of cell division and proliferation. |
| Cell Lysis | Rupture of the cell due to a weakened cell wall. |
| Morphological Defects | Aberrant cell shape and size. |
| Compromised Envelope Integrity | Increased susceptibility to stress and antibiotics. |
Enzymatic Systems and Molecular Interactions Associated with Undecaprenyl Phosphate 2
Undecaprenyl Pyrophosphate Synthase (UppS)
Undecaprenyl pyrophosphate synthase (UppS) is a crucial enzyme responsible for the de novo synthesis of undecaprenyl pyrophosphate (UPP), the direct precursor to the lipid carrier undecaprenyl phosphate (B84403). plos.org It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), resulting in the formation of the C55 isoprenoid, UPP. plos.orgnih.gov This enzyme is a member of the cis-prenyltransferase family and is essential for the growth of many bacteria, making it an attractive target for antibacterial agents. plos.org
Structural Characterization and Mechanistic Insights into Isoprenoid Condensation
Crystal structures of UppS from various bacteria, including Escherichia coli and Micrococcus luteus, reveal that the enzyme exists as a homodimer. etsu.edu Each subunit, with a molecular weight of approximately 29 kDa, is composed of a central β-sheet and several α-helices. nih.gov The dimer interface is extensive, primarily formed by the interaction of the central β-sheets and a pair of long α-helices that form a coiled-coil structure. nih.gov
The active site of UppS is a hydrophobic tunnel formed by α-helices and β-sheets. patsnap.com The catalytic mechanism involves the binding of the allylic substrate, FPP, followed by the binding of the homoallylic substrate, IPP. nih.gov The condensation reaction is initiated by the ionization of the pyrophosphate group from FPP, facilitated by a magnesium ion, leading to the formation of a carbocation. tandfonline.com This is followed by a nucleophilic attack from IPP. researchgate.net Asp-26 is thought to play a critical role in this process by assisting the migration of the magnesium ion from IPP to FPP. tandfonline.com
Substrate Binding and Catalytic Residues
The binding of substrates to UppS is a highly coordinated process involving several key residues. The pyrophosphate headgroup of FPP is bound through hydrogen bonds with the backbone amides of Gly29 and Arg30, as well as the side chains of Asn28, Arg30, and Arg39. nih.govresearchgate.net The hydrocarbon tail of FPP interacts with a hydrophobic pocket formed by residues such as Leu85, Leu88, and Phe89 located on the α3 helix. nih.govresearchgate.netnih.gov
The binding of IPP occurs in a separate site, and its pyrophosphate group interacts with positively charged residues like Arg194 and Arg200. uliege.be Site-directed mutagenesis studies have been instrumental in identifying critical catalytic residues.
| Residue | Location/Region | Proposed Function in UppS | Reference(s) |
| Asp26 | Region I | Critical for catalysis; facilitates the ionization of the FPP pyrophosphate group. | nih.gov |
| His43 | Active Site | May stabilize the farnesyl cation intermediate during catalysis. | nih.govresearchgate.net |
| Glu73 | Flexible Loop | Potentially involved in catalysis. | researchgate.netnih.gov |
| Arg77 | Flexible Loop | May act as a general acid/base and pyrophosphate carrier. | tandfonline.com |
| Leu85 | α3 Helix | Important for binding the hydrocarbon tail of the substrate. | nih.gov |
| Leu88 | α3 Helix | Forms part of the hydrophobic pocket for the substrate's hydrocarbon tail. | nih.gov |
| Phe89 | α3 Helix | Contributes to the hydrophobic interactions with the substrate's tail. | nih.gov |
| Asp150 | Region IV | Plays a significant role in IPP binding. | nih.gov |
| Glu213 | Region V | Important for both IPP binding and catalysis. | nih.gov |
Undecaprenyl Pyrophosphate Phosphatases
The final step in the de novo synthesis and recycling of the lipid carrier is the dephosphorylation of undecaprenyl pyrophosphate to undecaprenyl phosphate. uniprot.org In Escherichia coli, this reaction is catalyzed by four integral membrane proteins belonging to two distinct families: BacA and the PAP2 (phosphatidic acid phosphatase type 2) superfamily, which includes PgpB, YbjG, and LpxT. plos.orgnih.govnih.gov While none of these enzymes are individually essential, the simultaneous inactivation of bacA, pgpB, and ybjG is lethal, highlighting their redundant and crucial roles. nih.gov All these phosphatases have their active sites oriented towards the periplasm, suggesting their primary involvement in the recycling of UPP. plos.orgnih.gov
Enzymatic Characteristics of BacA and PAP2 Superfamily Members (YbjG, LpxT, PgpB)
BacA: This protein accounts for approximately 75% of the total UPP phosphatase activity in E. coli membranes. plos.orgresearchgate.net It exhibits a narrow substrate specificity with a clear preference for undecaprenyl pyrophosphate. plos.orgresearchgate.net The crystal structure of BacA reveals a unique topology with seven transmembrane segments and two large periplasmic loops that harbor the conserved active site residues. nih.gov
PAP2 Superfamily (PgpB, YbjG, LpxT): These enzymes are characterized by a conserved three-motif signature sequence. nih.gov
PgpB: Originally identified as a phosphatidylglycerol phosphate phosphatase, PgpB has a broad substrate range, including UPP, diacylglycerol pyrophosphate, and farnesyl pyrophosphate. nih.govtandfonline.comuniprot.org Its structure consists of six transmembrane segments with a large periplasmic loop containing the active site. nih.gov
YbjG: This enzyme also displays phosphatase activity towards UPP, as well as farnesyl pyrophosphate and diacylglycerol pyrophosphate. uliege.be
LpxT: While it can hydrolyze UPP in vitro, the primary in vivo function of LpxT is to transfer a phosphate group from UPP to lipid A, forming lipid A 1-diphosphate. etsu.edunih.gov
Comparative Functional Analysis and Substrate Specificity of Phosphatase Activities
The different undecaprenyl pyrophosphate phosphatases in E. coli exhibit distinct substrate preferences, reflecting their specialized roles in lipid metabolism.
| Enzyme | Substrate(s) | Relative Efficiency/Comments | Reference(s) |
| BacA | Undecaprenyl pyrophosphate (C55-PP), Farnesyl pyrophosphate (C15-PP), Diacyl(C8)glycerol pyrophosphate | High preference for C55-PP. Does not hydrolyze phosphatidylglycerol-phosphate or phosphatidic acid. | plos.orgresearchgate.net |
| PgpB | Undecaprenyl pyrophosphate (C55-PP), Diacylglycerol pyrophosphate, Farnesyl pyrophosphate (C15-PP), Phosphatidic acid, Lysophosphatidic acid | Broad substrate specificity. Lower efficiency for C55-PP compared to other lipid substrates. | nih.govtandfonline.comuniprot.org |
| YbjG | Undecaprenyl pyrophosphate (C55-PP), Farnesyl pyrophosphate (C15-PP), Diacylglycerol pyrophosphate | Dephosphorylates C15-PP and DGPP with higher efficiency than C55-PP. No activity on inorganic pyrophosphate, phosphatidic acid, or C5-PP. | uliege.be |
| LpxT | Undecaprenyl pyrophosphate (C55-PP), Kdo2-lipid A | Primarily functions as a phosphate transferase from C55-PP to lipid A in vivo. | etsu.edunih.gov |
Active Site Architecture and Proposed Catalytic Mechanisms for Undecaprenyl Diphosphate (B83284) Hydrolysis
The catalytic mechanisms of BacA and the PAP2 phosphatases differ, reflecting their distinct protein families.
BacA: The active site of BacA is located in its periplasmic loops. nih.gov Site-directed mutagenesis has identified three essential residues for its catalytic activity: Glu21, Ser27, and Arg174. plos.orgnih.gov A proposed mechanism involves a nucleophilic attack on the phosphorus atom of the pyrophosphate by a conserved histidine residue, leading to the formation of a phosphohistidine (B1677714) intermediate. uniprot.org A water molecule then attacks this intermediate to release the phosphate. uniprot.org
PAP2 Superfamily: These enzymes are histidine phosphatases that employ a two-step catalytic mechanism. nih.gov The active site is formed by three conserved motifs. nih.gov The catalysis is initiated by a nucleophilic attack on the phosphoryl group by a histidine residue within the third motif (motif C3), resulting in a covalent phosphohistidine intermediate. nih.gov In the second step, this intermediate is hydrolyzed to release the phosphate. nih.gov For PgpB, the hydrolysis of most substrates relies on a His/Asp/His catalytic triad; however, the hydrolysis of C55-PP appears to only require a His/Asp diad. nih.govresearchgate.net
Topographical Localization of Enzymatic Activity within Cellular Membranes
The enzymatic activities associated with the metabolism of undecaprenyl phosphate (UndP) and its derivatives are strategically localized within the bacterial cell membrane to facilitate the vectorial process of cell wall biosynthesis. This spatial organization ensures the efficient synthesis of precursors in the cytoplasm, their transport across the membrane, and their subsequent polymerization and incorporation into the growing cell wall in the periplasm.
The dephosphorylation of undecaprenyl pyrophosphate (UPP), a key step in the recycling of the lipid carrier, is catalyzed by two distinct families of integral membrane phosphatases: BacA and the PAP2 (phosphatidic acid phosphatase type 2) family. In Escherichia coli, experimental evidence has demonstrated that the active sites of these UPP phosphatases are oriented towards the periplasm, the outer side of the cytoplasmic membrane. nih.govnih.gov This localization is consistent with their role in recycling the UPP that is released in the periplasm after the transfer of the glycan moiety to the growing polysaccharide chain. The BacA protein, for instance, possesses seven transmembrane segments with two large periplasmic loops that contain the highly conserved active site residues. nih.govnih.gov Similarly, the active sites of the PAP2 family members PgpB, YbjG, and YeiU/LpxT also face the periplasmic space. nih.gov
In contrast, the enzymes responsible for the initial steps of linking sugar precursors to the undecaprenyl phosphate carrier are located on the cytoplasmic face of the membrane. This includes Undecaprenol (B103720) Kinase (UdpK), which phosphorylates undecaprenol to generate UndP, a process that occurs with its active site facing the cytosol. nih.gov Glycosyltransferases such as MraY and ArnC, which catalyze the transfer of phospho-MurNAc-pentapeptide and L-Ara4N, respectively, to UndP, also carry out these reactions on the cytoplasmic side of the membrane. pnas.orgnih.gov This arrangement allows them to utilize the cytoplasmic pool of nucleotide sugar precursors.
The subsequent translocation of the UndP-linked intermediates from the cytoplasmic to the periplasmic leaflet is mediated by specific flippases. wikipedia.org For example, the biosynthesis of many bacterial surface polysaccharides, including O-antigen, begins with the assembly of an oligosaccharide on UndP at the cytoplasmic face. wikipedia.org This UndP-linked oligosaccharide is then transported to the periplasmic face by a Wzx flippase. wikipedia.org This topographical separation of synthetic and polymerization activities underscores the highly organized and directional nature of cell wall biosynthesis, with undecaprenyl phosphate acting as a mobile carrier shuttling building blocks across the membrane.
Undecaprenol Kinase (UdpK)
Catalytic Mechanism and Substrate Recognition for Phosphorylation and Dephosphorylation
Undecaprenol Kinase (UdpK) exhibits bifunctional catalytic activity, acting as both a kinase and a phosphatase. nih.govannualreviews.orgnih.gov This dual function allows it to tightly regulate the cellular pool of undecaprenol (C55OH) and undecaprenyl phosphate (C55P), which is critical for the biosynthesis of numerous cell wall glycopolymers. annualreviews.orgnih.gov The enzyme catalyzes the ATP-dependent phosphorylation of undecaprenol to form undecaprenyl phosphate and ADP, as well as the reverse reaction, the dephosphorylation of undecaprenyl phosphate to undecaprenol. nih.govwikipedia.organnualreviews.orgnih.gov
The balance between the kinase and phosphatase activities of UdpK appears to be linked to the cellular growth state. nih.gov During active growth, the kinase activity is favored to produce sufficient C55P for rapid glycopolymer synthesis. nih.gov Conversely, during the stationary phase, the phosphatase activity is more prominent, allowing for the accumulation of C55OH reserves. nih.gov Furthermore, UdpK plays a role in phosphate homeostasis; under phosphate starvation conditions, the udpk gene is upregulated, promoting the generation of inorganic phosphate through the dephosphorylation of C55P. nih.gov
The catalytic mechanism of UdpK, like its homolog DAGK, is thought to occur within the membrane. Mutagenesis experiments combined with homology modeling have been employed to identify key amino acid residues that are likely involved in the enzyme's kinase and phosphatase activities. annualreviews.org The substrates for the phosphorylation reaction are ATP and undecaprenol, while the products are ADP and undecaprenyl phosphate. wikipedia.org The enzyme from S. aureus requires magnesium ions for its kinase activity. annualreviews.org In addition to undecaprenol, the enzyme from Lactobacillus plantarum can phosphorylate other long-chain isoprenoid alcohols such as solanesol, geranylgeraniol, and dolichol, although to a lesser extent, indicating some flexibility in substrate recognition. annualreviews.org
Glycosyltransferases Utilizing Undecaprenyl Phosphate(2-) (e.g., ArnC, MraY)
Substrate Recognition and Glycan Transfer Mechanisms
Glycosyltransferases that utilize undecaprenyl phosphate are integral membrane proteins that catalyze the transfer of a sugar moiety from a nucleotide-sugar donor to the lipid carrier, initiating the synthesis of various cell surface polysaccharides. These enzymes exhibit a high degree of specificity for both their nucleotide-sugar donor and the undecaprenyl phosphate acceptor.
ArnC is an integral membrane glycosyltransferase involved in the modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N), which confers resistance to polymyxin (B74138) antibiotics in many Gram-negative bacteria. royalsocietypublishing.org ArnC catalyzes the transfer of L-Ara4N from UDP-L-Ara4N to undecaprenyl phosphate. royalsocietypublishing.org A key feature of ArnC's substrate recognition is its strict requirement for a formylated derivative of the sugar donor, UDP-L-Ara4FN. royalsocietypublishing.org The unmodified UDP-L-Ara4N is not a substrate for the enzyme. royalsocietypublishing.org ArnC is classified as a polyprenyl phosphate glycosyltransferase (Pren-P GT), a subclass of membrane-bound glycosyltransferases. royalsocietypublishing.org Cryo-electron microscopy structures of ArnC from Salmonella enterica have revealed that the binding of the partial donor substrate induces a conformational change in the enzyme, providing insights into the catalytic mechanism. royalsocietypublishing.org
MraY (phospho-MurNAc-pentapeptide translocase) is another essential integral membrane glycosyltransferase that catalyzes the first membrane-committed step in peptidoglycan biosynthesis. It transfers the phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) from the soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate, forming Lipid I. nih.govresearchgate.net Kinetic studies of Bacillus subtilis MraY have revealed a sequential Bi Bi kinetic mechanism. nih.govresearchgate.net This mechanism requires the concomitant binding of both substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate, to the enzyme before the products, Lipid I and UMP, are released. nih.govresearchgate.net Modeling and docking studies have suggested a crucial role for a fully conserved histidine residue (His-289 in B. subtilis MraY) in the catalytic process. nih.gov It is proposed that a conformational change is necessary to position this histidine residue correctly, allowing the translocase reaction to proceed via a nucleophilic attack of the phosphate group of undecaprenyl phosphate on the bound UDP-MurNAc-pentapeptide. nih.gov
| Enzyme | Substrate(s) | Product(s) | Key Mechanistic Features |
| ArnC | UDP-L-Ara4FN, Undecaprenyl phosphate | UndP-L-Ara4FN, UDP | Requires formylated sugar donor; conformational change upon substrate binding |
| MraY | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate | Lipid I, UMP | Sequential Bi Bi kinetic mechanism; involves a conserved histidine residue in catalysis |
Translocases and Flippases Mediating Undecaprenyl Phosphate(2-) Transport (e.g., MurJ, Wzx, DedA/UptA Family)
The transport of undecaprenyl phosphate-linked intermediates across the cytoplasmic membrane is a critical step in the biosynthesis of many bacterial cell wall components. This process is facilitated by specialized integral membrane proteins known as translocases or flippases.
MurJ is a member of the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily and has been identified as the flippase responsible for the translocation of Lipid II (undecaprenyl-diphosphate-N-acetylmuramoyl-pentapeptide-N-acetylglucosamine) from the cytoplasmic to the periplasmic side of the membrane. nih.govnih.govannualreviews.org Lipid II is the immediate precursor for peptidoglycan polymerization. nih.govnih.govannualreviews.org Structural and functional studies have shown that MurJ utilizes an alternating access mechanism to flip the large, hydrophilic headgroup of Lipid II across the membrane. nih.gov This mechanism involves a conformational change between inward-facing and outward-facing states. nih.gov It is proposed that the long isoprenoid tail of Lipid II remains within the hydrophobic core of the membrane during this process. pnas.org
Wzx proteins constitute a large and diverse family of flippases that are also part of the MOP superfamily. nih.govnih.gov They are responsible for the translocation of various undecaprenyl pyrophosphate (Und-PP)-linked oligosaccharide repeat units, such as those required for the synthesis of O-antigen in lipopolysaccharide and capsular polysaccharides. nih.govannualreviews.orgnih.gov Wzx flippases exhibit considerable substrate specificity. nih.gov The proposed transport mechanism for Wzx involves an antiporter model, potentially coupled to a proton gradient. nih.govasm.org Evidence suggests that a proton motive force is required for the translocation of the Und-PP-linked oligosaccharide. nih.gov Structural models of Wzx reveal a cationic internal vestibule and functionally important acidic residues within the transmembrane segments, which are thought to be involved in proton-dependent gating and transport. asm.org
The DedA/UptA family represents another class of transporters involved in undecaprenyl phosphate dynamics. UptA, a member of the DedA family from Bacillus subtilis, has been identified as a flippase that catalyzes the transport of undecaprenyl phosphate (UndP) from the outer (periplasmic) to the inner (cytoplasmic) leaflet of the membrane. pnas.orgnih.govbiorxiv.org This activity is crucial for recycling the lipid carrier back to the cytoplasm for another round of precursor synthesis. nih.govbiorxiv.org The interaction of UptA with UndP is pH-dependent, suggesting a potential role for the proton motive force in its function. nih.gov Lipopeptide antibiotics such as amphomycin can inhibit UptA by competing with UndP for binding to the transporter. pnas.orgnih.gov
| Transporter | Substrate(s) | Proposed Mechanism |
| MurJ | Lipid II (Und-PP-disaccharide-pentapeptide) | Alternating access mechanism |
| Wzx | Und-PP-linked oligosaccharide repeat units | Proton antiport |
| DedA/UptA | Undecaprenyl phosphate (UndP) | pH-dependent flipping/translocation |
Mechanistic Models for Transbilayer Lipid Movement
The transport of undecaprenyl phosphate-linked glycans across the bacterial plasma membrane is a critical step in the biosynthesis of cell wall components like peptidoglycan and O-antigen polysaccharides. nih.govnih.gov This process, often referred to as "flipping," is catalyzed by specific integral membrane proteins known as flippases. nih.govqub.ac.uk Several models have been proposed to explain the mechanism of this transbilayer movement.
A central model suggests that flippases, such as those in the Wzx family, function as transporters for the lipid-linked oligosaccharides from the cytoplasmic face to the periplasmic face of the inner membrane. nih.gov In this Wzx/Wzy-dependent pathway, an oligosaccharide is first assembled on the undecaprenyl pyrophosphate (Und-PP) carrier at the cytoplasmic side. The resulting lipid-linked oligosaccharide is then translocated by a specific Wzx flippase to the periplasm for polymerization. nih.gov
One proposed mechanistic model for flippase action involves the protein having two distinct binding sites located on opposite sides of the membrane. This configuration would facilitate the movement of the glycan-charged lipid carrier in one direction (into the periplasm) while potentially flipping the uncharged, recycled lipid carrier (Und-P) in the opposite direction (back to the cytoplasm). nih.gov An extension of this model hypothesizes that the undecaprenyl phosphate might not be released from the flippase immediately after translocation. Instead, it could remain bound, ready to be directly charged with a new sugar unit to start another transport cycle. nih.gov
The flippases also appear to function as crucial quality control checkpoints or "gatekeepers." nih.gov Genetic and biochemical evidence indicates that Wzx flippases exhibit significant substrate specificity, ensuring that only correctly synthesized and complete oligosaccharide units are transported to the periplasm. nih.gov When the synthesis of the full O-antigen repeat unit is blocked, incomplete Und-PP-linked intermediates accumulate significantly on the cytosolic face of the membrane, suggesting they are not recognized and translocated by the flippase. nih.gov This gatekeeper function is vital for maintaining the structural integrity of the resulting cell surface polysaccharides. nih.gov In the context of peptidoglycan synthesis, the flippase MurJ is responsible for translocating the Und-PP-linked disaccharide-pentapeptide precursor, known as Lipid II, across the plasma membrane. qub.ac.uk
| Component | Role in Transbilayer Movement | Proposed Mechanism |
| Wzx Flippase | Translocates Und-PP-linked O-antigen oligosaccharide repeat units from the cytoplasm to the periplasm. nih.gov | Functions as a "gatekeeper" by recognizing and transporting only complete oligosaccharide substrates. nih.gov |
| MurJ | A flippase that transfers Lipid II (the peptidoglycan monomer) across the plasma membrane. qub.ac.uk | Facilitates the movement of the essential building block for peptidoglycan synthesis to the periplasmic side. |
| Proposed Flippase Model | General model for undecaprenyl-linked glycan transport. | Features two binding sites on opposite sides of the membrane for reciprocal transport of charged and uncharged lipid carriers. nih.gov |
Specificity of Interaction with Undecaprenyl Phosphate(2-) and Other Membrane Lipids
The interactions between enzymes and undecaprenyl phosphate are characterized by varying degrees of specificity, which are crucial for the regulation and fidelity of bacterial cell wall biosynthesis. The specificity can be directed towards the lipid carrier itself, the attached glycan, or the entire lipid-linked intermediate.
Terpenoids, or isoprenoids like undecaprenyl phosphate, are known to have unique interactions with other membrane lipids and proteins, distinguishing them from the more common fatty acyl lipids. researchgate.net This distinct structure influences membrane organization and the function of membrane-embedded enzymes. researchgate.net However, some enzymes in the biosynthetic pathway exhibit broad lipid substrate tolerance. For instance, the enzyme MraY, which catalyzes the formation of Lipid I, and undecaprenol kinase can reportedly accept a range of lipids with different lengths and configurations. researchgate.net
In stark contrast, other enzymes demonstrate a high degree of specificity, particularly for the complete, correctly synthesized substrate. The Wzx flippases are a prime example of this stringent substrate recognition. nih.gov These proteins are highly specific for the particular O-antigen oligosaccharide unit linked to the undecaprenyl pyrophosphate carrier. nih.gov Structural modifications to the O-antigen repeating unit can dramatically decrease the yield of the final polysaccharide, a consequence attributed to the precise substrate recognition function of the Wzx flippase. nih.gov This indicates that the flippase interacts with and recognizes features of the attached glycan, not just the undecaprenyl phosphate anchor. This specificity prevents the translocation of incomplete or incorrect intermediates, which could be detrimental to the cell. nih.gov
This gatekeeping function is supported by evidence showing that Wzx proteins from different bacteria are highly variable and act only on their cognate Und-PP-linked oligosaccharide. nih.gov The interaction is so specific that even subtle changes in the internal linkages of an otherwise identical O-unit can require a different Wzy polymerase, highlighting the precise molecular recognition that governs these pathways. nih.gov Therefore, while the initial stages of carrier utilization may show some lipid flexibility, the critical translocation step imposes a strict quality control checkpoint based on the structure of the entire Und-PP-linked glycan. nih.govresearchgate.net
| Enzyme/Protein | Substrate(s) | Nature of Specificity |
| MraY | Undecaprenyl phosphate (Und-P), UDP-MurNAc-pentapeptide | Can accept a wide range of lipids with varying lengths and configurations. researchgate.net |
| Undecaprenol Kinase | Undecaprenol | Can accept a wide range of lipids with varying lengths and configurations. researchgate.net |
| Wzx Flippase | Undecaprenyl pyrophosphate-linked oligosaccharides (e.g., O-antigen repeat units). nih.gov | High specificity for the structure of the attached oligosaccharide; acts as a "gatekeeper" to transport only complete units. nih.gov |
Advanced Research Methodologies in Undecaprenyl Phosphate 2 Studies
Genetic Screening and Mutant Phenotype Analysis
Genetic screens have proven to be a powerful tool for identifying genes involved in the metabolism and function of undecaprenyl phosphate (B84403). By creating and analyzing mutant strains, researchers can uncover novel connections between Und-P and various cellular processes.
A notable example is a genetic screen designed to identify synthetic interactions with mutations in the genes encoding Und-P pyrophosphatases (BacA, PgpB, YbjG, and LpxT) in Escherichia coli. nih.govnih.govresearchgate.netwiley.com This screen revealed previously unknown links between Und-P metabolism and cell division, DNA replication and repair, signal transduction, and glutathione (B108866) metabolism. nih.govnih.govresearchgate.netwiley.com Further investigation of the identified "morphogenes" led to the discovery that the loss of qseC, a sensor kinase, results in enlarged cells that are prone to lysis. nih.govresearchgate.netwiley.com This phenotype was attributed to the overactivation of the QseB response regulator, highlighting the intricate regulatory networks connected to cell wall integrity. nih.govresearchgate.netwiley.com
Another study utilized a genetic screen to identify factors that become essential when Und-P metabolism is compromised. asm.org This approach led to the identification of ushA and upsH, two genes required for viability when Und-P-linked sugars or Und-PP-linked precursors accumulate, respectively. asm.org These findings suggest that these enzymes play a role in liberating Und-P from these intermediates, thereby prioritizing the carrier lipid for essential peptidoglycan synthesis. asm.org
Quantitative Analytical Techniques for Undecaprenyl Phosphate(2-) Pool Levels (e.g., High-Performance Liquid Chromatography)
Precisely measuring the cellular concentrations of undecaprenyl phosphate and its derivatives is crucial for understanding its metabolic dynamics. High-performance liquid chromatography (HPLC) has emerged as a key technique for this purpose.
A developed HPLC procedure allows for the quantification of undecaprenyl phosphate (Und-P), undecaprenyl pyrophosphate (Und-PP), and undecaprenol (B103720). nih.gov Application of this method to Escherichia coli and Staphylococcus aureus during their exponential growth phases revealed distinct pool levels of these lipids in each bacterium. nih.govresearchgate.net In E. coli, the pools of Und-P and Und-PP were approximately 75 and 270 nmol/g of cell dry weight, respectively. nih.govresearchgate.net In contrast, S. aureus exhibited pools of about 50 nmol/g for Und-P and 150 nmol/g for Und-PP, with an additional detection of undecaprenol at 70 nmol/g, which was absent in E. coli. nih.govresearchgate.net
More recent advancements in HPLC have enabled the separate measurement of cellular levels of polyprenyl phosphates and diphosphates. nih.gov By employing an elution solvent with an ion-pair reagent, researchers can resolve and quantify polyprenyl phosphates and diphosphates with carbon numbers ranging from 40 to 55. nih.gov This method was successfully applied to determine the intracellular levels of octaprenyl phosphate, undecaprenyl phosphate, octaprenyl diphosphate (B83284), and undecaprenyl diphosphate in E. coli. nih.gov
Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy
Understanding the three-dimensional structures of enzymes that interact with undecaprenyl phosphate is fundamental to deciphering their mechanisms of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided invaluable atomic-level insights into these protein-lipid interactions.
The crystal structure of undecaprenyl pyrophosphate phosphatase (UppP), an integral membrane protein, was solved to 2.0 Å resolution using lipid cubic phase (LCP) crystallization. ubc.ca This high-resolution structure revealed an unexpected membrane topology and provided a framework for understanding its catalytic mechanism. ubc.ca Similarly, the crystal structure of BacA, another undecaprenyl-pyrophosphate phosphatase, was determined at 2.6 Å resolution, showing a protein fold of the interdigitating inverted-topology repeat (IITR) type. nih.govnih.gov This unique topology has raised questions about its evolutionary origins and potential dual function as a flippase. nih.gov
Cryo-EM has been instrumental in visualizing larger protein complexes and those that are challenging to crystallize. The structure of the glycosyltransferase ArnC from Salmonella enterica was determined in both its apo and nucleotide-bound states using single-particle cryo-EM. nih.govpdbj.orgbiorxiv.orgresearchgate.netrcsb.org These structures revealed a conformational transition upon substrate binding and, when combined with molecular dynamics simulations, provided a rationale for substrate coordination and a proposed catalytic mechanism. nih.govpdbj.orgbiorxiv.orgresearchgate.netrcsb.org
Computational Modeling and Molecular Dynamics Simulations of Protein-Lipid Interactions
Computational approaches, particularly molecular dynamics (MD) simulations, offer a dynamic view of the interactions between undecaprenyl phosphate and its associated enzymes within the complex environment of the cell membrane.
MD simulations have been employed to study the interaction of undecaprenyl pyrophosphate (Und-PP) with the membrane-integrated phosphatidylglycerol phosphate phosphatase B (PgpB). tandfonline.comnih.gov These simulations, extending to 150 ns, provided insights into the conformational dynamics of the PgpB-Und-PP complex in a membrane/solvent environment, helping to understand how substrate binding influences the protein's structure and function. tandfonline.comnih.gov Similarly, MD simulations of E. coli UppP have been used to characterize the binding site for Und-PP and to understand the molecular basis of the enzyme-substrate interaction within the membrane bilayer. researchgate.netnih.gov
Coarse-grained and atomistic simulations have been combined with cryo-EM data to investigate the substrate coordination of the glycosyltransferase ArnC. nih.govbiorxiv.orgbiorxiv.org These simulations provided insights into how undecaprenyl phosphate binds to the enzyme and proposed a catalytic mechanism that may be applicable to other similar polyprenyl phosphate glycosyltransferases. nih.govbiorxiv.orgbiorxiv.org Furthermore, a synergistic computational and experimental approach was used to analyze the dynamics of the monotopic phosphoglycosyl transferase PglC and its interactions with both the membrane and undecaprenyl phosphate. nih.gov These studies highlighted the importance of electrostatic steering in substrate recognition and binding. nih.gov
Biochemical and Enzymatic Assays for Activity Characterization
Biochemical and enzymatic assays are fundamental for characterizing the activity of enzymes involved in undecaprenyl phosphate metabolism and for identifying potential inhibitors.
A small-molecule screening platform was developed to discover inhibitors of undecaprenyl diphosphate synthase (UppS). acs.org This platform led to the identification of targocil (B611154) antagonists, which were then further assessed in a biochemical assay using pure, recombinant UppS. acs.org The assay measures the condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form undecaprenyl pyrophosphate, with the release of pyrophosphate as a byproduct. acs.org
Enzymatic assays have also been crucial in characterizing the function of various phosphatases. Mutagenesis analysis of UppP, combined with enzymatic assays, demonstrated that specific mutations within conserved regions completely abolish its activity, indicating their importance for the catalytic site. nih.govresearchgate.net These assays also revealed an absolute requirement for magnesium or calcium ions for enzyme activity. nih.govresearchgate.net Furthermore, biochemical assays have been developed to study the dephosphorylation activity of BacA, leading to the identification of inhibitory compounds. nih.gov
Mass Spectrometry-Based Analyses of Undecaprenyl Phosphate(2-) and its Complexes
Mass spectrometry (MS) is a highly sensitive and versatile technique for the identification and characterization of undecaprenyl phosphate and its various lipid-linked intermediates.
Electrospray ionization mass spectrometry (ESI-MS) has been used to identify undecaprenyl diphosphate-MurNAc-pentapeptide-GlcNAc (Lipid II) extracted from E. coli. nih.gov This method, combined with a novel 15N mass shift analysis, facilitates the structural characterization of Lipid II variants. nih.gov In another study, ESI-MS and NMR spectroscopy were used to identify a novel lipid in Francisella novicida as undecaprenyl phosphate-β-d-GalN, which functions as a galactosamine donor for lipid A modification. acs.orgnih.gov
Normal phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for the precursor ion scan detection of undecaprenyl phosphate-linked monosaccharide donors involved in the modification of lipid A in bacteria. nih.gov This technique allows for the specific detection of molecules like C₅₅-P-GalN, C₅₅-P-GalNAc, and C₅₅-P-Glu. nih.gov Native MS has also been utilized to investigate the interactions of the membrane protein UptA with undecaprenyl phosphate, revealing a pH-dependent binding and a higher affinity for C₅₅-P over shorter-chain analogs. pnas.org Additionally, shotgun analysis and RP-HPLC/MS-ESI⁺ have been used to identify a mixture of polyprenol homologs, as well as free undecaprenol, undecaprenyl phosphate, and undecaprenyl diphosphate, in thermophilic bacteria. mdpi.com
Future Perspectives and Emerging Research Trajectories in Undecaprenyl Phosphate 2 Biology
Identification and Characterization of Novel Enzymes in Undecaprenyl Phosphate(2-) Metabolism
Recent research has begun to uncover new enzymatic players in the intricate metabolism of Und-P, expanding our understanding beyond the canonical synthesis and recycling pathways. asm.orgasm.org The identification and characterization of these novel enzymes are critical for a complete picture of how bacteria maintain the pool of this essential lipid carrier, especially under conditions of stress. asm.orgresearchgate.net
In Bacillus subtilis, two such enzymes, UshA (formerly YqjL) and UpsH (formerly YpbG), have been identified. asm.orgasm.org These enzymes are controlled by the stress-response sigma factor SigM and play a crucial role in replenishing the free Und-P pool. asm.orgasm.org UshA, an α/β hydrolase-like enzyme, liberates Und-P from Und-P-linked sugars. asm.orgresearchgate.net Conversely, UpsH, which resembles a metallophosphoesterase, releases Und-P from Und-PP-linked wall teichoic acid polymers. asm.orgresearchgate.net The distinct substrate specificities of these enzymes highlight a sophisticated mechanism for salvaging Und-P from different metabolic dead-ends. asm.orgasm.org
The essentiality of these enzymes becomes apparent under specific stress conditions. UshA is critical for growth when Und-P-linked sugars are sequestered, leading to a depletion of the free carrier lipid pool. asm.org Similarly, UpsH is vital for cell viability when Und-PP-linked intermediates accumulate. asm.org The direct action of these enzymes in releasing Und-P has been supported by mutational analyses of their predicted catalytic residues. asm.org
The discovery of these enzymes reinforces the model that the SigM stress-response pathway actively manages the Und-P pool, prioritizing its allocation for the essential process of peptidoglycan synthesis. asm.orgasm.org
Table 1: Novel Enzymes in Undecaprenyl Phosphate (B84403) Metabolism
| Enzyme | Former Name | Organism | Function | Importance |
| UshA | YqjL | Bacillus subtilis | Liberates Und-P from Und-P-linked sugars. asm.orgresearchgate.net | Critical for growth when the Und-P pool is depleted by sequestration of Und-P-linked sugars. asm.org |
| UpsH | YpbG | Bacillus subtilis | Releases Und-P from Und-PP-linked wall teichoic acid polymers. asm.orgresearchgate.net | Essential for viability when Und-PP-linked intermediates accumulate. asm.org |
Elucidating the Interconnections Between Undecaprenyl Phosphate(2-) Metabolism and Global Cellular Processes
The metabolism of Undecaprenyl Phosphate (Und-P) is not an isolated pathway but is intricately woven into the fabric of global cellular processes. nih.gov As the central lipid carrier for the biosynthesis of numerous cell wall components, including peptidoglycan, teichoic acids, and capsule polysaccharides, the availability of Und-P directly impacts cell integrity and morphology. asm.orgoup.com Consequently, its metabolism is tightly regulated and interconnected with various stress response and signaling pathways. asm.orgresearchgate.net
A key connection is observed with the SigM stress-response pathway in Bacillus subtilis. asm.orgasm.org This pathway is activated in response to a depleted pool of free Und-P. asm.org The activation of SigM leads to the upregulation of genes that not only increase the flux through the peptidoglycan synthesis pathway but also promote the recycling and liberation of Und-P from other polymer pathways. asm.org This demonstrates a clear regulatory loop where the cell senses the availability of this critical lipid carrier and prioritizes its use for the most essential functions, such as maintaining the peptidoglycan layer.
Furthermore, genetic screens in Escherichia coli have revealed a wide range of synthetic interactions between Und-P metabolism and other cellular pathways. nih.gov A screen in a mutant lacking multiple Und-PP phosphatases (BacA, PgpB, and YbjG) identified connections to cell division, DNA replication and repair, signal transduction, and glutathione (B108866) metabolism. biorxiv.org This suggests that compromising Und-P recycling creates vulnerabilities that extend far beyond cell wall synthesis, affecting fundamental cellular operations.
One notable finding from these screens is the link to the QseBC two-component system. biorxiv.org The loss of the sensor kinase QseC leads to cell enlargement and lysis, a phenotype that can be reversed by deleting the response regulator QseB. biorxiv.org This indicates that the overactivation of QseB, which occurs in the absence of QseC, disrupts cell shape, and this disruption is exacerbated when Und-P metabolism is impaired. biorxiv.org These findings underscore the importance of a coordinated interplay between Und-P availability and signaling networks to ensure proper cell morphogenesis.
Table 2: Cellular Processes Interconnected with Undecaprenyl Phosphate Metabolism
| Cellular Process | Connection to Und-P Metabolism | Key Findings | Organism |
| Cell Wall Homeostasis | Und-P is the essential carrier for peptidoglycan and teichoic acid precursors. asm.orgfrontiersin.org | Depletion of Und-P activates the SigM stress response to prioritize peptidoglycan synthesis. asm.org | Bacillus subtilis |
| Stress Response | The SigM sigma factor responds to changes in the free Und-P pool. asm.orgasm.org | SigM activation upregulates genes for Und-P recycling and liberation. asm.org | Bacillus subtilis |
| Cell Division and Morphogenesis | Genetic screens reveal synthetic lethality with genes involved in cell shape determination. nih.govbiorxiv.org | Loss of the sensor kinase QseC, linked to Und-P metabolism, causes morphological defects. biorxiv.org | Escherichia coli |
| DNA Replication and Repair | Identified as a connected pathway in genetic screens for synthetic mutations with defective Und-P recycling. biorxiv.org | Suggests a potential role for Und-P or its derivatives in coordinating cell wall synthesis with the cell cycle. | Escherichia coli |
| Signal Transduction | The QseBC two-component system shows genetic interaction with Und-P metabolism. biorxiv.org | Overactivation of the response regulator QseB in the absence of QseC leads to cell shape defects. biorxiv.org | Escherichia coli |
Exploring Metabolic Diversity and Adaptation of Undecaprenyl Phosphate(2-) Pathways Across Diverse Microbial Species
While the core function of undecaprenyl phosphate (Und-P) as a glycan carrier is highly conserved across bacteria, significant diversity exists in the length of the polyprenyl chain and the enzymes involved in its metabolism. nih.govnih.gov Understanding this metabolic diversity is crucial for appreciating the adaptation of bacterial cell wall synthesis to different environments and for the development of broad-spectrum antibacterial agents.
The most common form of the lipid carrier is the C55 isoprenoid, Und-P. nih.gov However, variations in chain length have been observed in different bacterial species. For instance, some mycobacterial species utilize decaprenyl-phosphate (C50-P), while Paracoccus denitrificans employs nonaprenyl-phosphate (C45-P) for glycan translocation. nih.gov The stereochemistry of the double bonds within the polyisoprenoid chain also presents another layer of diversity. nih.gov
The enzymes responsible for the dephosphorylation of undecaprenyl-diphosphate (Und-PP) to the active Und-P form also exhibit notable diversity. Two unrelated families of integral membrane proteins carry out this essential step: the BacA family and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. nih.govnih.gov The existence of multiple, distinct enzyme families for the same crucial reaction raises questions about their specific roles and the evolutionary pressures that led to this multiplicity. nih.govnih.gov
In Gram-positive bacteria, an additional layer of complexity is introduced by the presence of undecaprenol (B103720) (Und-OH), which can be phosphorylated to Und-P by an undecaprenol kinase. tandfonline.com This pathway appears to be absent in Gram-negative bacteria like Escherichia coli. tandfonline.com This difference in Und-P biosynthesis between Gram-positive and Gram-negative bacteria highlights a significant point of metabolic divergence.
Furthermore, recent studies in Acinetobacter baumannii have shown that variations in the Und-PP synthase enzyme (UppS) can impact cellular levels of Und-P and have synergistic effects with other cellular systems, such as the Mla system involved in maintaining outer membrane lipid asymmetry. asm.org This suggests that even subtle variations in the Und-P biosynthesis pathway can have profound effects on cell envelope integrity and antimicrobial resistance, underscoring the adaptive significance of this metabolic diversity. asm.org
Table 3: Diversity in Undecaprenyl Phosphate Pathways
| Feature | Variation | Examples |
| Polyprenyl Chain Length | C55 (Undecaprenyl) | Most bacteria nih.gov |
| C50 (Decaprenyl) | Some mycobacterial species nih.gov | |
| C45 (Nonaprenyl) | Paracoccus denitrificans nih.gov | |
| Und-PP Phosphatase Families | BacA family | Present in various bacteria nih.govnih.gov |
| PAP2 superfamily | Present in various bacteria nih.govnih.gov | |
| Und-P Synthesis from Und-OH | Presence of undecaprenol kinase | Gram-positive bacteria (e.g., Staphylococcus aureus) tandfonline.com |
| Absence of this pathway | Gram-negative bacteria (e.g., Escherichia coli) tandfonline.com | |
| Enzyme Variants | Variations in UppS | Different strains of Acinetobacter baumannii show UppS variants with different enzymatic activity. asm.org |
Development of Innovative Investigative Tools for Undecaprenyl Phosphate(2-) Dynamics
Studying the dynamics of the highly hydrophobic undecaprenyl phosphate (Und-P) within the bacterial membrane presents significant technical challenges. The development of innovative investigative tools is therefore a critical area of future research to better understand its localization, trafficking, and interactions with various enzymes.
One promising approach is the use of fluorescent analogs of Und-P precursors. For example, 2-nitrileanilinogeranyl diphosphate (B83284) (2CNA-GPP), a fluorescent analog of the UppS substrate farnesyl-pyrophosphate (FPP), has been used to measure the enzymatic activity of purified Und-PP synthase (UppS). asm.org This allows for real-time monitoring of the enzyme's function and can be adapted for high-throughput screening of potential inhibitors.
Molecular dynamics (MD) simulations are also emerging as a powerful tool to investigate the conformational dynamics of enzymes involved in Und-P metabolism, such as UppS. nih.gov These simulations can reveal transient "expanded pocket" states that are not always captured by static crystallographic structures but are crucial for drug design. nih.gov By correlating in silico data with experimental results from known inhibitors, MD simulations can provide valuable insights into protein flexibility and guide the development of more effective antibacterial agents. nih.gov
Furthermore, genetic screening platforms are being developed to identify small-molecule inhibitors of Und-P biosynthesis. One such platform exploits the link between late-stage wall teichoic acid inhibition and Und-P production in Gram-positive organisms. acs.org By screening for compounds that antagonize the effects of known wall teichoic acid inhibitors, researchers can enrich for molecules that target Und-P synthesis, including inhibitors of UppS. acs.org
Future advancements in this area may include the development of clickable probes that can be metabolically incorporated into Und-P, allowing for its direct visualization and tracking within the cell. Additionally, the adaptation of techniques like "natural nanodiscs" for isolating and reconstituting membrane protein complexes involved in Und-P metabolism could overcome the challenges associated with using detergents and provide a more native-like environment for functional studies. researchgate.net
Table 4: Innovative Tools for Studying Undecaprenyl Phosphate Dynamics
| Tool/Technique | Application | Key Advantage |
| Fluorescent Substrate Analogs (e.g., 2CNA-GPP) | Real-time measurement of UppS enzymatic activity. asm.org | Enables high-throughput screening for enzyme inhibitors. acs.org |
| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics of enzymes like UppS. nih.gov | Identifies transient drug-binding pockets not visible in static structures. nih.gov |
| Genetic Screening Platforms | High-throughput screening for inhibitors of Und-P biosynthesis. acs.org | Enriches for compounds targeting specific steps in the pathway. acs.org |
| "Natural Nanodiscs" | Isolation and reconstitution of membrane protein complexes in a native-like lipid environment. researchgate.net | Overcomes challenges of using detergents that can disrupt protein function. researchgate.net |
Q & A
Q. How do researchers integrate multi-omics data to explore undecaprenyl phosphate(2-)’s regulatory roles beyond cell wall synthesis?
- Methodological Answer: Combine transcriptomics (RNA-seq of lipid biosynthesis mutants) with lipidomics (LC-MS/MS profiling) to identify co-regulated pathways. Use CRISPRi knockdowns to perturb undecaprenyl phosphate(2-) levels and assess phenotypic outcomes via high-content microscopy .
Methodological Notes
- Data Rigor: Ensure statistical power with for biological replicates and blinded analysis to reduce bias .
- Theoretical Frameworks: Anchor studies in lipid carrier theory or membrane biophysics models to contextualize findings .
- Ethical Compliance: Disclose all conflicts of interest and obtain institutional approval for hazardous material use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
